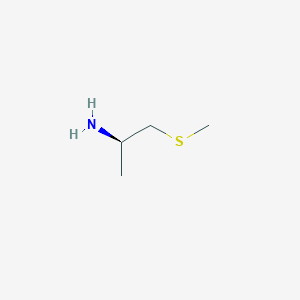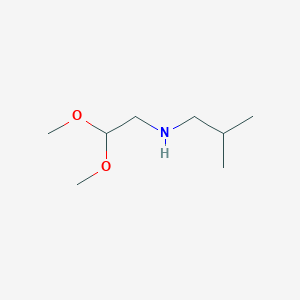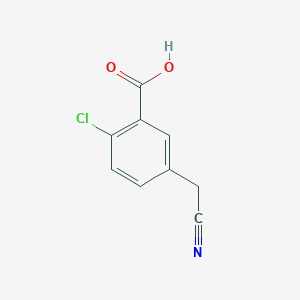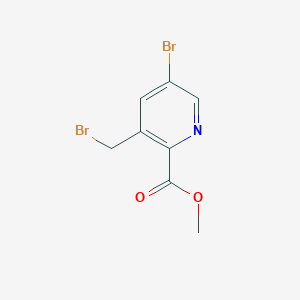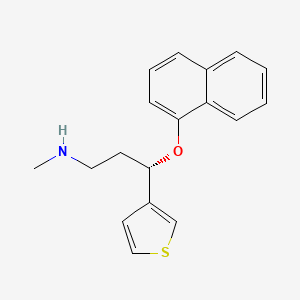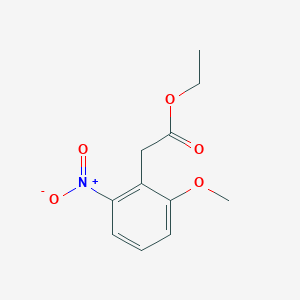
Ethyl 2-methoxy-6-nitrophenylacetate
Vue d'ensemble
Description
Ethyl 2-methoxy-6-nitrophenylacetate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Renal Toxicopathology
A study by Engelhardt (2016) reviewed the nephrotoxicity related to therapeutic oligonucleotides, focusing on modifications like 2'-methoxy-ethyl (2'-MOE) and their effects on the kidney. This research is relevant for understanding how modifications to molecules, similar in function to the methoxy group in Ethyl 2-methoxy-6-nitrophenylacetate, can influence toxicity and pharmacokinetics in therapeutic contexts (Engelhardt, 2016).
Genotoxicity of Ethylating Agents
Shibuya and Morimoto (1993) discussed the mutagenic and carcinogenic effects of 1-ethyl-1-nitrosourea (ENU), a compound known for its ethylating capabilities. This review provides insights into how ethyl groups, similar to the one present in this compound, may participate in DNA modifications and the implications for cancer research (Shibuya & Morimoto, 1993).
Analytical Methods in Antioxidant Activity
Munteanu and Apetrei (2021) provided a comprehensive review of the methods used to determine antioxidant activity, highlighting techniques that could be applicable in studying the antioxidant potential of this compound or its derivatives (Munteanu & Apetrei, 2021).
Structure and Dynamics of Ionic Aggregates
Kutsumizu and Schlick (2005) explored the self-assembling, structure, and dynamics in ionomer membranes, providing a foundation for understanding how this compound could interact at the molecular level in complex systems (Kutsumizu & Schlick, 2005).
Biodegradation and Fate in the Environment
Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. This study might offer parallels in environmental impact and degradation pathways relevant to this compound, especially considering the structural similarities between ETBE and this compound (Thornton et al., 2020).
Propriétés
IUPAC Name |
ethyl 2-(2-methoxy-6-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-9(12(14)15)5-4-6-10(8)16-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTAECMRWWLBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

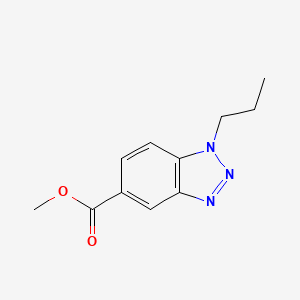

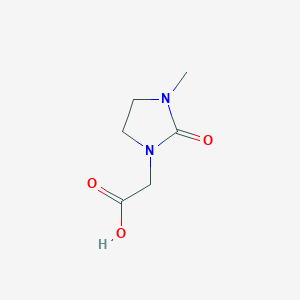
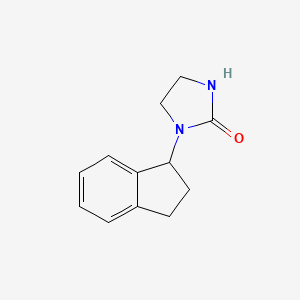

![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
